![molecular formula C7H12O5 B020145 2-[(Acetyloxy)methoxy]ethyl acetate CAS No. 59278-00-1](/img/structure/B20145.png)
2-[(Acetyloxy)methoxy]ethyl acetate
Overview
Description
2-[(Acetyloxy)methoxy]ethyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C7H12O5 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2-[(Acetyloxy)methoxy]ethyl acetate, also known by its CAS number 59278-00-1, is a compound with the molecular formula C7H12O5 and a molecular weight of 176.17 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including antiviral and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
The compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C7H12O5 |
Molecular Weight | 176.17 g/mol |
Purity | ≥95% |
GHS Hazard Class | Irritant |
Antiviral Activity
Research indicates that this compound serves as an intermediate in the synthesis of acyclic nucleoside analogs, which have demonstrated significant antiviral activity against various viruses, including herpes simplex virus (HSV) . The mechanism involves the alkylation of purine nucleobases, which enhances the efficacy of these nucleoside analogs against viral replication.
Case Study: Acyclic Nucleosides
In a study focusing on the synthesis of α-branched purine-based acyclic nucleosides using this compound, it was found that these compounds exhibited notable antiviral properties. The reaction conditions optimized for these syntheses included microwave irradiation, which improved yields and regioselectivity .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that derivatives synthesized from this compound can inhibit the growth of various cancer cell lines.
Table: Anticancer Activity Against Different Cell Lines
Cell Line | IC50 (µg/mL) | Inhibition (%) at 250 µg/mL |
---|---|---|
MCF-7 (Breast) | 125 | 97.62 |
HeLa (Cervical) | 125 | 44.15 |
HepG2 (Liver) | 250 | Not specified |
Research has indicated that these compounds can modulate key signaling pathways involved in cancer progression, such as NF-κB and AP-1 pathways .
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that interact with nucleic acids and proteins within cells. The alkylating properties of the compound allow it to modify DNA and RNA structures, leading to disruptions in replication and transcription processes essential for viral propagation and cancer cell survival.
Synthesis and Applications
The synthesis of this compound typically involves straightforward organic reactions that can be optimized for high yields. Its utility as an intermediate in the synthesis of bioactive compounds makes it a valuable target for further research.
Synthesis Overview:
Scientific Research Applications
Organic Synthesis
2-[(Acetyloxy)methoxy]ethyl acetate serves as an important intermediate in organic synthesis. Its applications include:
- Production of Esters : It is utilized in the synthesis of various esters, which are key components in the formulation of fragrances, flavorings, and plasticizers .
- Alkylating Agent : The compound acts as an alkylating agent in the synthesis of acyclic nucleoside analogs, which are significant for antiviral research, particularly against herpes simplex virus (HSV) .
Pharmaceutical Applications
The compound has notable pharmaceutical applications:
- Antiviral Research : Acyclic nucleoside analogs synthesized using this compound have shown potential antiviral activity. These compounds are explored for their efficacy against various viral pathogens .
- Drug Development : Due to its role as a precursor in synthesizing biologically active compounds, it is valuable in drug development processes .
Analytical Chemistry
In analytical chemistry, this compound is employed in various methods:
- High-Performance Liquid Chromatography (HPLC) : The compound can be analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, making it suitable for pharmacokinetic studies and the isolation of impurities during preparative separation .
Analytical Method | Description |
---|---|
HPLC | Used for analyzing and purifying compounds; scalable for preparative applications. |
Mass Spectrometry | Compatible with HPLC for detailed structural analysis of synthesized compounds. |
Industrial Applications
Beyond research settings, this compound finds utility in industrial applications:
- Solvent Use : It is commonly used as a solvent in the production of agrochemicals and other organic compounds .
- Intermediate for Agrochemicals : Its properties make it suitable for use as an intermediate in the synthesis of agrochemicals, contributing to agricultural productivity .
Case Study 1: Antiviral Activity
Research has demonstrated that acyclic nucleoside analogs derived from this compound exhibit significant antiviral properties. Studies indicate that these compounds can selectively inhibit viral replication processes, showcasing their potential as therapeutic agents against HSV.
Case Study 2: HPLC Method Development
A study conducted on the separation of this compound on Newcrom R1 HPLC columns revealed efficient purification techniques that enhance the yield and purity of synthesized products. The method's scalability offers advantages for both small-scale research and larger industrial applications.
Properties
IUPAC Name |
2-(acetyloxymethoxy)ethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-6(8)11-4-3-10-5-12-7(2)9/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEQOLXBMLXKDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207995 | |
Record name | 2-((Acetyloxy)methoxy)ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59278-00-1 | |
Record name | Ethanol, 2-[(acetyloxy)methoxy]-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59278-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((Acetyloxy)methoxy)ethyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059278001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((Acetyloxy)methoxy)ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(acetyloxy)methoxy]ethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.060 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2-Oxa-1,4-Butanediol Diacetate in the presented research?
A: 2-Oxa-1,4-Butanediol Diacetate serves as an alkylating agent in the synthesis of acyclic nucleoside analogs. [, , , ] These analogs are of significant interest due to their potential antiviral activity, particularly against viruses like herpes simplex virus (HSV).
Q2: How does 2-Oxa-1,4-Butanediol Diacetate react with purine nucleobases?
A: The reaction typically occurs under microwave irradiation, promoting the alkylation of various purine nucleobases by 2-Oxa-1,4-Butanediol Diacetate. [] This approach offers several advantages, including high regioselectivity, good yields, reduced reaction times, and environmentally friendly conditions as it often proceeds without solvent or catalyst.
Q3: What is the significance of regioselectivity in these reactions, and how is it influenced by 2-Oxa-1,4-Butanediol Diacetate?
A: Regioselectivity is crucial because it determines which nitrogen atom of the nucleobase the acyclic moiety attaches to. This is critical as the position of substitution directly impacts the biological activity of the resulting nucleoside analog. Research indicates that the reaction of 2-Oxa-1,4-Butanediol Diacetate with certain substrates, like 1,2,4-triazolo[1,5-a]pyrimidin-7-ones, can lead to a mixture of N3 and N4 isomers. [, ] Interestingly, the ratio of these isomers seems to be thermodynamically controlled, and substituents on the heterocyclic ring can influence the dominant isomer formed.
Q4: What analytical techniques are employed to characterize the synthesized acyclic nucleoside analogs?
A: Researchers utilize a combination of techniques to confirm the structure and purity of the synthesized compounds. These include Nuclear Magnetic Resonance spectroscopy (1H NMR, 13C NMR, and two-dimensional NMR), mass spectrometry, and elemental analysis. [, ] These methods provide comprehensive data about the compound's structure, including the position of the acyclic side chain.
Q5: Beyond antiviral activity, are there other potential applications for the synthesized acyclic nucleoside analogs?
A: While the provided research primarily focuses on the antiviral potential, acyclic nucleoside analogs exhibit a broad range of biological activities. Further research exploring their potential as anticancer, antibacterial, or even antifungal agents is warranted. []
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